molecular formula C10H12O3 B13906024 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- CAS No. 71203-57-1

1,3-Benzodioxole-5-methanol, 2,2-dimethyl-

Cat. No.: B13906024
CAS No.: 71203-57-1
M. Wt: 180.20 g/mol
InChI Key: VDCMVFQLPRQFSY-UHFFFAOYSA-N
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Description

Significance of the 1,3-Benzodioxole (B145889) Core in Contemporary Organic Chemistry

The 1,3-benzodioxole core, also known as the methylenedioxybenzene group, is a prominent structural motif in organic chemistry due to its presence in numerous natural products and its utility as a synthetic intermediate. The two oxygen atoms within the dioxole ring increase the electron density of the attached benzene (B151609) ring, facilitating various chemical reactions and influencing the molecule's biological activity.

This scaffold is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. chemimpex.com In medicinal chemistry, derivatives of 1,3-benzodioxole have been investigated for a vast range of therapeutic applications. Research has demonstrated their potential as cytotoxic agents against cancer cell lines, cyclooxygenase (COX) inhibitors, and compounds with antimicrobial, anti-tuberculosis, analgesic, and antiepileptic properties. nih.gov For instance, certain benzodioxole derivatives have been synthesized and evaluated as potent inhibitors of COX enzymes, which are implicated in inflammation. nih.gov Furthermore, recent studies have explored their role as auxin receptor agonists for promoting root growth in plants and as potential antidiabetic agents through the inhibition of enzymes like α-amylase. frontiersin.org

The versatility of the 1,3-benzodioxole structure also extends to materials science, where it can serve as a precursor for functionalized polymers. chemimpex.com Its stable yet reactive nature makes it a valuable component for developing novel materials and compounds with specific, desirable properties.

The Compound 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- as a Representative Structure for In-depth Investigation

While the broader family of benzodioxoles is extensively studied, 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- (CAS No. 71203-57-1) serves as an interesting case study. This specific compound combines the features of the 1,3-benzodioxole core with two key substitutions: a gem-dimethyl group at the 2-position of the dioxole ring and a methanol (B129727) group at the 5-position of the benzene ring.

The 2,2-dimethyl substitution, which forms an acetonide from the corresponding catechol, provides steric bulk and increased stability to the dioxole ring compared to the simple methylene (B1212753) bridge in the parent 1,3-benzodioxole. The core structure, 2,2-dimethyl-1,3-benzodioxole (B81077), is synthesized from pyrocatechol (B87986) and acetone (B3395972). prepchem.com This core is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and polymers. chemimpex.com

The 5-methanol group (-CH₂OH) is a primary alcohol functionality. In the related, well-known compound 1,3-benzodioxole-5-methanol (Piperonyl alcohol), this group is a key site for further chemical modification. chemicalbook.comfishersci.ca It can be oxidized to an aldehyde or a carboxylic acid, or used in esterification and etherification reactions, making it a valuable synthetic handle. Therefore, 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is structurally poised to be a useful intermediate for creating more complex molecules, leveraging the reactivity of the alcohol group while benefiting from the stability of the dimethyl-substituted dioxole ring.

Table 1: Physicochemical Properties of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-

PropertyValue
IUPAC Name (2,2-dimethyl-1,3-benzodioxol-5-yl)methanol
CAS Number 71203-57-1
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available

Historical Context and Evolution of Research on Substituted Benzodioxoles

The history of benzodioxole research is rooted in the study of natural products. The 1,3-benzodioxole moiety is a characteristic feature of several well-known compounds isolated from essential oils, such as safrole (from sassafras), piperine (B192125) (from black pepper), and myristicin (B1677595) (from nutmeg). Initial research focused on the isolation, characterization, and synthesis of these natural substances.

By the mid-20th century, scientific interest had expanded to the synthesis and pharmacological evaluation of novel substituted benzodioxoles. A 1965 study, for example, detailed the synthesis and pharmacology of a series of these compounds, indicating a growing recognition of their potential as bioactive agents. The discovery that the methylenedioxy group could inhibit cytochrome P450 enzymes, which are crucial for metabolism, spurred further investigation into their effects on drug interactions and toxicity.

In recent decades, research has become more specialized and technologically advanced. Modern studies employ methods like computer-aided drug design to create benzodioxole derivatives with high specificity for biological targets. frontiersin.org Research now spans a wide range of applications, from developing new anticancer and anti-inflammatory drugs to creating innovative agrochemicals that can enhance crop growth. nih.govfrontiersin.org This evolution from natural product chemistry to targeted drug design highlights the enduring importance and adaptability of the benzodioxole scaffold in scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71203-57-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C10H12O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5,11H,6H2,1-2H3

InChI Key

VDCMVFQLPRQFSY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CO)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole 5 Methanol, 2,2 Dimethyl

Established Synthetic Routes for the 2,2-Dimethyl-1,3-Benzodioxole (B81077) Moiety

The formation of the 2,2-dimethyl-1,3-benzodioxole core is a critical step in the synthesis of the target compound. This moiety is typically constructed from catechol (1,2-dihydroxybenzene) and a suitable source for the gem-dimethyl group.

Condensation Reactions for Dioxole Ring Formation

The synthesis of 1,3-benzodioxoles often involves the condensation of catechol with an appropriate carbonyl compound or its equivalent. chemicalbook.comgoogle.com This acid-catalyzed reaction forms the five-membered dioxole ring fused to the benzene (B151609) ring. chemicalbook.com For the specific synthesis of the 2,2-dimethyl derivative, acetone (B3395972) is the ketone of choice.

One established method involves reacting catechol with acetone in the presence of an acid catalyst. For instance, bubbling hydrogen chloride gas through a solution of catechol in acetone can yield 2,2-dimethyl-1,3-benzodioxole. prepchem.com Alternative acid catalysts such as p-toluenesulfonic acid have also been employed, often in a reaction setup that allows for the removal of water to drive the equilibrium towards the product. prepchem.com The use of molecular sieves is a common strategy to sequester the water formed during the condensation. prepchem.com

ReactantsCatalystConditionsYield
Catechol, AcetoneHydrogen Chloride0-15°C26.0%
Catechol, Acetonep-Toluenesulfonic AcidReflux with molecular sieves43%

Strategies for Introduction of the 2,2-Dimethyl Group

The introduction of the 2,2-dimethyl group is intrinsically linked to the choice of the condensation partner for catechol. Acetone serves as a direct and common source for the gem-dimethyl group that forms the C-2 position of the dioxole ring. The reaction mechanism involves the acid-catalyzed formation of a hemiketal from catechol and acetone, followed by an intramolecular cyclization and dehydration to form the stable 2,2-dimethyl-1,3-benzodioxole ring system. prepchem.comprepchem.com

Targeted Synthesis of the 5-Methanol Functional Group

With the 2,2-dimethyl-1,3-benzodioxole core in hand, the next critical transformation is the introduction of a methanol (B129727) group at the C-5 position of the aromatic ring. This requires a regioselective functionalization strategy.

Approaches for Selective Functionalization at the C-5 Position

Direct functionalization of the aromatic ring of 2,2-dimethyl-1,3-benzodioxole is a common approach. One of the most effective methods for introducing a one-carbon unit at the C-5 position is through formylation, followed by reduction. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group (-CHO) selectively at the C-5 position.

Subsequent reduction of the resulting aldehyde, 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde, yields the desired 1,3-benzodioxole-5-methanol, 2,2-dimethyl-. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride, which efficiently convert the aldehyde to the primary alcohol without affecting the benzodioxole core.

An alternative three-step process for synthesizing 5-(α-hydroxyalkyl) benzodioxoles involves the reaction of pyrocatechin to form the benzodioxole derivative, followed by a 5-selective catalytic acylation, and subsequent reduction to the final product. google.com

Stereoselective Synthesis Considerations for Related Analogues

While the target compound, 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, is achiral, stereoselective synthesis becomes a crucial consideration for related analogues where a stereocenter is present. For instance, in the synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, an elegant stereoselective synthesis has been developed. google.com Such processes may involve enzymatic reductions or the use of chiral auxiliaries to control the stereochemistry of the final product. google.com These methodologies highlight the potential for creating chiral derivatives of the benzodioxole scaffold for various applications.

Derivatization Strategies and Post-Synthetic Modifications

The hydroxyl group of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- offers a versatile handle for a variety of post-synthetic modifications. These modifications can be used to modulate the compound's properties or to link it to other molecular fragments.

Common derivatization reactions of the primary alcohol include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by acids or bases.

Etherification: Conversion of the alcohol to an ether by reaction with alkyl halides or under Williamson ether synthesis conditions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde) or further to the carboxylic acid (2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid) using appropriate oxidizing agents.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.

These derivatization strategies significantly expand the chemical space accessible from 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, enabling the synthesis of a wide array of functionalized benzodioxole derivatives. For example, a synthetic route starting from (6-bromobenzo[d] chemicalbook.comprepchem.comdioxol-5-yl)methanol involved converting the methanol group to a bromomethyl group using Appel conditions (CBr4/PPh3), which was then transformed into an azidomethyl group for subsequent click-chemistry reactions. worldresearchersassociations.com

The concept of post-synthetic modification is a powerful tool for creating diverse molecular architectures from a common intermediate. rsc.orglabxing.com

Reactions at the Primary Alcohol Moiety

The primary alcohol group in 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is a key site for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2,2-dimethyl-1,3-benzodioxol-5-yl)carbaldehyde, or further to the carboxylic acid, 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation. Milder reagents are employed for the synthesis of the aldehyde, while stronger oxidants are required for the carboxylic acid.

Oxidizing Agent Product Reaction Conditions Notes
Pyridinium chlorochromate (PCC)AldehydeDichloromethane, room temperatureCommonly used for the selective oxidation of primary alcohols to aldehydes.
Manganese dioxide (MnO₂)AldehydeDichloromethane or chloroform, refluxEffective for the oxidation of benzylic alcohols.
Potassium permanganate (B83412) (KMnO₄)Carboxylic acidBasic aqueous solution, heatA strong oxidizing agent that will typically oxidize the alcohol to the carboxylic acid.
Jones reagent (CrO₃/H₂SO₄/acetone)Carboxylic acidAcetone, 0 °C to room temperatureA powerful oxidizing agent for the conversion of primary alcohols to carboxylic acids.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a base.

Reagent Catalyst Product Reaction Conditions
Acetic anhydridePyridine(2,2-Dimethyl-1,3-benzodioxol-5-yl)methyl acetateRoom temperature
Benzoyl chlorideTriethylamine(2,2-Dimethyl-1,3-benzodioxol-5-yl)methyl benzoateDichloromethane, 0 °C to room temperature
Carboxylic acidH₂SO₄ or DCC/DMAPEsterVaries depending on the carboxylic acid

Etherification: The formation of ethers from 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- can be achieved through various methods, such as the Williamson ether synthesis or by reaction with alcohols under acidic conditions. An efficient method for the chemoselective etherification of benzyl (B1604629) alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgresearchgate.net

Reagent Method Product Reaction Conditions
Sodium hydride followed by an alkyl halideWilliamson ether synthesisAlkyl etherTetrahydrofuran, room temperature
Methanol/TCT/DMSOCatalytic etherificationMethyl etherMethanol, room temperature organic-chemistry.orgresearchgate.net
Ethanol/TCT/DMSOCatalytic etherificationEthyl etherEthanol, room temperature organic-chemistry.orgresearchgate.net

Modifications of the Aromatic and Dioxole Rings

The benzodioxole ring system can undergo electrophilic aromatic substitution reactions, and the dioxole ring itself can be cleaved under certain conditions.

Electrophilic Aromatic Substitution: The benzodioxole ring is activated towards electrophilic attack, with substitution generally occurring at the positions ortho to the electron-donating oxygen atoms that are not already substituted. For the 5-substituted 1,3-benzodioxole (B145889), the primary sites of substitution are the 6- and 4-positions.

Nitration: Nitration of related 2-methyl-1,3-benzodioxole (B76885) has been achieved using nitric acid in glacial acetic acid, yielding the 5-nitro derivative. prepchem.com A similar outcome would be expected for the 2,2-dimethyl analogue.

Halogenation: Bromination of 1,3-benzodioxole can be performed using bromine. This suggests that 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- could be halogenated on the aromatic ring.

Formylation: Formylation of the parent 1,3-benzodioxole to produce piperonal (B3395001) is a known transformation. mdma.ch However, strong Lewis acids like SnCl₄ can cause cleavage of the dioxole ring. mdma.ch Milder formylation conditions would be necessary for the 2,2-dimethyl derivative.

Dioxole Ring Cleavage: The 2,2-dimethyl-1,3-benzodioxole group serves as a protecting group for a catechol. This acetal (B89532) linkage is sensitive to acidic conditions. Strong Lewis acids, such as tin tetrachloride (SnCl₄), can lead to the cleavage of the dioxole ring. mdma.ch This reaction is a key deprotection step to reveal the catechol functionality when desired.

Formation of Complex Molecular Architectures Utilizing the Benzodioxole Scaffold

The 1,3-benzodioxole scaffold is a key structural feature in numerous biologically active compounds. 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- and its derivatives can serve as crucial intermediates in the synthesis of these complex molecules. One notable example is in the synthesis of analogues of stiripentol (B1682491), an antiepileptic drug. nih.govmdpi.comdiva-portal.orgresearchgate.netsigmaaldrich.com The synthesis of stiripentol itself involves the Claisen-Schmidt condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with pinacolone, followed by selective reduction of the resulting α,β-unsaturated ketone. mdpi.com By analogy, (2,2-dimethyl-1,3-benzodioxol-5-yl)carbaldehyde, obtained from the oxidation of the title compound, could be a starting material for a variety of stiripentol analogues.

The functional handles on 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- allow for its incorporation into larger molecules through the reactions described above. For instance, the alcohol can be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution, or it can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thereby enabling the construction of intricate molecular frameworks.

Advanced Spectroscopic and Analytical Characterization in Research of 1,3 Benzodioxole 5 Methanol, 2,2 Dimethyl and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed insight into the molecular framework, connectivity, and electronic nature of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the gem-dimethyl protons. The aromatic protons on the benzodioxole ring typically appear in the range of 6.7-7.0 ppm. ijcmas.com The specific substitution pattern leads to an anticipated ABX or similar complex splitting pattern. The benzylic methylene protons (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm. The two methyl groups, being chemically equivalent, are expected to produce a sharp singlet at approximately 1.6 ppm. The hydroxyl proton signal is typically a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The quaternary carbon of the acetal (B89532) group (C-2) is expected around 118-120 ppm. The aromatic carbons would generate signals in the 108-148 ppm region, with the oxygen-substituted carbons (C-3a and C-7a) appearing further downfield. chemicalbook.com The benzylic carbon of the methanol (B129727) group is anticipated around 65 ppm, and the equivalent methyl carbons would produce a signal near 25 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm proton-proton and proton-carbon connectivities, respectively. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, offering insights into the preferred conformation of the 5-methanol substituent relative to the benzodioxole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-

Atom Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C(CH₃)₂ ~1.6 (s, 6H) ~25
-CH₂OH ~4.6 (s, 2H) ~65
-OH Variable (br s, 1H) -
Ar-H 6.7 - 7.0 (m, 3H) -
Ar-C - 108 - 122
Ar-C-O - 146 - 148
Ar-C-CH₂ - ~135
O-C(CH₃)₂-O - ~119

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- (C₁₀H₁₂O₃), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

The fragmentation pattern in the mass spectrum provides structural confirmation. While a specific HRMS spectrum for this compound is not widely published, predictable fragmentation pathways for benzodioxoles and benzylic alcohols include:

Loss of a methyl group ([M-15]⁺): A common fragmentation for molecules with a gem-dimethyl group, leading to a prominent peak.

Loss of the hydroxymethyl group ([M-31]⁺): Cleavage of the C-C bond between the aromatic ring and the methanol substituent.

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation common to benzyl (B1604629) derivatives.

Cleavage of the dioxole ring: Characteristic retro-Diels-Alder type fragmentation can also occur.

Tandem MS (MS/MS) experiments would involve isolating the molecular ion or a primary fragment ion and subjecting it to further fragmentation, providing definitive evidence for the proposed structure.

Table 2: Predicted HRMS Fragmentation for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- (C₁₀H₁₂O₃)

Fragment Ion Proposed Loss Notes
[M]⁺ - Molecular Ion
[M-CH₃]⁺ Loss of a methyl radical Characteristic of the 2,2-dimethyl group
[M-CH₂OH]⁺ Loss of a hydroxymethyl radical Cleavage of the benzyl-alcohol bond
[M-H₂O]⁺ Loss of water Common for alcohols

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. nist.gov C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene groups would appear between 3100-2850 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A key feature of the benzodioxole ring is the strong C-O-C stretching vibrations, which typically appear as prominent bands in the 1250-1040 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-H stretching of the methyl groups (~2870 cm⁻¹) and the C-O stretching of the alcohol (~1025 cm⁻¹) are also expected to be visible. researchgate.net The combination of IR and Raman spectra provides a comprehensive "molecular fingerprint" that is unique to the compound's structure.

Table 3: Key Predicted Vibrational Frequencies for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Functional Group
O-H Stretch 3400-3200 (broad) Weak Alcohol
Aromatic C-H Stretch 3100-3000 Strong Benzene (B151609) Ring
Aliphatic C-H Stretch 2990-2850 Strong -CH₃, -CH₂
Aromatic C=C Stretch 1600, 1500, 1450 Strong Benzene Ring
C-O-C Stretch (Acetal) 1250, 1040 (strong) Moderate Dioxole Ring
C-O Stretch (Alcohol) ~1050 (strong) Moderate Alcohol

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The benzodioxole moiety acts as the primary chromophore. Substituted benzodioxoles typically exhibit absorption maxima (λ_max) in the UV region, generally between 280 nm and 310 nm, corresponding to π→π* transitions of the substituted benzene ring.

Some benzodioxole derivatives are known to be fluorescent. clockss.org Upon excitation at their absorption maximum, these compounds can emit light at a longer wavelength. For example, certain 1,3-benzodioxole-based peptide models exhibit strong fluorescence with excitation maxima around 340 nm and emission maxima in the 400-550 nm range. clockss.org The photophysical properties of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- would be characterized by determining its molar absorptivity (ε), emission maximum (λ_em), and fluorescence quantum yield (Φ_f), which are crucial for applications in materials science or as fluorescent probes.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- itself is not available in open literature, studies on numerous derivatives confirm the general structural features of the benzodioxole core. ijcmas.comnih.gov

Table 4: Representative Crystallographic Data for a Substituted Benzodioxole Derivative

Parameter Example Value (for a related derivative) ijcmas.com
Crystal System Triclinic
Space Group P-1
a (Å) 7.5594
b (Å) 7.8717
c (Å) 13.7959
α (°) 87.146
β (°) 77.582
γ (°) 65.713

Note: This data is for (Z)-methyl 3-(benzo[d] chemicalbook.comchemicalbook.comdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (B77674) and serves as an illustration of the type of data obtained from X-ray diffraction.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

The rigorous characterization of "1,3-Benzodioxole-5-methanol, 2,2-dimethyl-" and its derivatives in research and quality control necessitates the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental separation methods, but for comprehensive purity assessment and the analysis of complex mixtures, more sophisticated approaches are required. These advanced techniques provide superior resolution, sensitivity, and specificity, enabling the separation of closely related stereoisomers and the identification of trace-level components within intricate sample matrices.

Chiral Chromatography for Enantiomeric Purity Determination

Many derivatives of 1,3-benzodioxole (B145889), including potentially "1,3-Benzodioxole-5-methanol, 2,2-dimethyl-", possess chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological or biological activities, determining the enantiomeric purity of a substance is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. thieme-connect.de

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of CSP is crucial for achieving effective separation. For compounds related to the 1,3-benzodioxole class, polysaccharide-based and protein-based CSPs have proven effective.

Research Findings:

In a study on a key intermediate of Tadalafil, which features a 1,3-benzodioxole moiety, a chiral HPLC method was developed to separate four isomers. nih.gov The separation was successfully achieved on an Ultron ES-OVM (ovalbumin) chiral column, demonstrating the utility of protein-based CSPs for this class of compounds. nih.gov Another approach involves the use of chiral derivatizing agents, such as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, to convert enantiomers into diastereomers, which can then be separated on a standard achiral silica (B1680970) column. koreascience.kr

For structurally similar compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, chiral capillary gas chromatography has been successfully employed. Using a cyclodextrin-based stationary phase, baseline separation of the (R)- and (S)-enantiomers was achieved in under 10 minutes. Method validation showed excellent linearity and recovery, proving the technique's reliability for enantiomeric purity assessment.

The table below summarizes typical parameters used in the chiral HPLC separation of 1,3-benzodioxole derivatives, based on published research. nih.gov

ParameterHPLC Conditions for a 1,3-Benzodioxole Derivative nih.gov
Column Ultron ES-OVM Chiral Column (150 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Result Baseline separation of four isomers achieved in 12 minutes

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Sample Analysis

To analyze "1,3-Benzodioxole-5-methanol, 2,2-dimethyl-" in complex samples, such as biological matrices or reaction mixtures, a separation technique alone is often insufficient. Hyphenated techniques, which couple a chromatographic system with a powerful detector like a mass spectrometer, are essential for both separating and identifying components. chemijournal.com The most common of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity. ajrconline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is ideal for the analysis of volatile and thermally stable compounds. chemijournal.com In this technique, the sample is vaporized and separated based on boiling point and polarity in a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. ajrconline.org The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio (m/z) of the fragments, which allows for definitive identification by comparison to spectral libraries. ajrconline.org GC-MS is widely used for impurity profiling and identifying reaction byproducts. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For non-volatile, polar, or thermally unstable compounds, LC-MS/MS is the technique of choice. nih.gov It offers high sensitivity and selectivity, making it indispensable for analyzing trace levels of substances in complex biological matrices like plasma, urine, or tissue extracts. nih.govnih.gov The liquid chromatograph first separates the components of the mixture. The eluent is then introduced into the mass spectrometer. In an LC-MS/MS system, a specific ion (the "parent" or "precursor" ion) for the compound of interest is selected, fragmented, and then a specific fragment (the "daughter" or "product" ion) is monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and matrix effects, allowing for highly accurate quantification of low-abundance metabolites or impurities. nih.govresearchgate.net

The table below outlines the principles and primary applications of these hyphenated techniques for the analysis of complex samples containing 1,3-benzodioxole derivatives.

TechniquePrinciplePrimary Applications
GC-MS Separates volatile compounds via GC, followed by ionization, fragmentation, and detection by MS to provide a unique mass spectrum for identification. chemijournal.comajrconline.orgPurity assessment, identification of synthetic byproducts, analysis of residual solvents. ajrconline.org
LC-MS/MS Separates compounds via LC, followed by selective ionization and tandem mass spectrometry (MS/MS) for highly specific detection and quantification. nih.govresearchgate.netMetabolite identification in biological fluids, impurity profiling in drug substances, trace-level quantification in complex matrices. researchgate.netbohrium.com

Elucidation of Structure Activity Relationships Sar in 1,3 Benzodioxole 5 Methanol, 2,2 Dimethyl Analogues

Positional and Substituent Effects on Bioactivity Profiles

The bioactivity of 1,3-benzodioxole (B145889) derivatives can be significantly modulated by the nature and position of various substituents on both the dioxole and aromatic rings. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

The presence of a gem-dimethyl group at the 2-position of the 1,3-benzodioxole ring is a notable structural feature. While specific studies on 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- are not extensively available, the role of gem-dimethyl groups in medicinal chemistry is well-documented and can offer valuable insights. nih.govresearchgate.net

The gem-dimethyl moiety can influence the biological activity of the parent compound in several ways:

Conformational Rigidity : The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can restrict the conformational flexibility of a molecule. nih.gov This pre-organization into a bioactive conformation can lead to a more favorable binding entropy upon interaction with a biological target, thus enhancing potency. researchgate.net

Increased Lipophilicity : The addition of two methyl groups increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may lead to improved oral bioavailability.

Metabolic Stability : The gem-dimethyl group can act as a metabolic shield, preventing oxidative degradation of the adjacent parts of the molecule. This can lead to an increased half-life and improved pharmacokinetic profile. scienceopen.com

Enhanced van der Waals Interactions : The methyl groups can establish favorable van der Waals contacts within the binding pocket of a target protein, contributing to a stronger binding affinity. researchgate.net

In the context of 1,3-benzodioxole analogues, the 2,2-dimethyl substitution, as opposed to the unsubstituted methylene (B1212753) bridge, could therefore be expected to enhance bioactivity and improve drug-like properties. scienceopen.com

Substituents on the aromatic portion of the 1,3-benzodioxole ring play a crucial role in determining the bioactivity profile. libretexts.org The electronic nature and position of these substituents can drastically alter the molecule's interaction with its biological target.

Research on various benzodioxole derivatives has highlighted several key trends:

Halogen Substituents : In a series of benzodioxole derivatives synthesized as cyclooxygenase (COX) inhibitors, halogenation of a connected phenyl ring had a significant impact on activity. Ortho-halogenated compounds generally displayed greater inhibitory activity compared to their meta-halogenated counterparts. nih.gov This effect was attributed to the potential of the ortho-substituent to induce non-coplanarity between the aromatic rings, which is considered favorable for COX inhibition. nih.gov

Compound IDR2'R3'R4'COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
3b IHH1.121.30
3c HIH>50>50
3d BrHH2.362.73
3e HBrH27.0637.45

Data adapted from a study on benzodioxole derivatives as COX inhibitors, illustrating the effect of halogen position on a connected phenyl ring. nih.gov

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of substituents can influence the reactivity and binding affinity of the molecule. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor. najah.edu Conversely, electron-withdrawing groups, like nitro (-NO₂), decrease the ring's reactivity. libretexts.org In some series of benzothiazole (B30560) derivatives, the presence of electron-donating groups on a benzylidene ring augmented antibacterial activity. nih.gov

Side Chain Modifications : The nature of the substituent at the 5-position of the benzodioxole ring is also critical. For instance, studies on safrole derivatives have indicated that an epoxy group in the side chain can lead to more potent cytotoxic and genotoxic effects compared to the parent compound. nih.gov Conversely, an aldehyde group in the same position was found to potentially diminish cytotoxicity. nih.gov

Conformational Analysis and Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is paramount for its ability to be recognized by and bind to a specific biological target. Conformational analysis of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- analogues is essential for understanding their SAR.

The gem-dimethyl group at the 2-position is expected to have a significant impact on the conformation of the dioxole ring. In related 1,3-dioxane (B1201747) systems, the ring typically adopts a chair conformation to minimize steric strain. The presence of the bulky gem-dimethyl group would likely lock the dioxole ring into a specific puckered conformation. This conformational rigidity can be advantageous, as it reduces the entropic penalty of binding to a receptor. researchgate.net

Molecular recognition is the process by which a molecule (the ligand) binds to a biological macromolecule (the receptor). This interaction is governed by a combination of factors, including:

Shape Complementarity : The ligand must fit snugly into the binding site of the receptor. The rigidified conformation imposed by the gem-dimethyl group may lead to a better fit.

Electrostatic Interactions : The distribution of charge on the ligand, influenced by aromatic substituents, will dictate its electrostatic interactions with the receptor.

Hydrogen Bonding : The hydroxyl group of the 5-methanol substituent is a potential hydrogen bond donor and acceptor, which can form crucial interactions with the receptor.

Hydrophobic Interactions : The aromatic ring and the dimethyl groups contribute to the hydrophobicity of the molecule, allowing for favorable interactions with nonpolar regions of the binding site.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imrpress.com For analogues of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, QSAR studies could be a powerful tool for predicting the bioactivity of novel derivatives and for guiding the design of more potent compounds.

A typical QSAR study involves the following steps:

Data Set : A series of analogues with known biological activities is required.

Molecular Descriptors : A variety of molecular descriptors are calculated for each compound. These can be categorized as:

Electronic Descriptors : (e.g., partial charges, dipole moment) which are influenced by aromatic substituents.

Steric Descriptors : (e.g., molecular volume, surface area) which are affected by the size of substituents like the gem-dimethyl group.

Hydrophobic Descriptors : (e.g., logP) which are influenced by both the gem-dimethyl group and other substituents.

Topological Descriptors : Which describe the connectivity of the atoms in the molecule.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For 1,3-benzodioxole derivatives, QSAR models have been developed to predict various activities, including antibacterial properties. nih.govimrpress.comnih.gov In these models, descriptors related to steric, electronic, and hydrogen-bonding properties were found to be important in explaining the antibacterial activity. nih.gov A hypothetical QSAR model for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- analogues might reveal that increased lipophilicity due to the gem-dimethyl group and specific electronic properties conferred by aromatic substituents are positively correlated with a desired biological activity.

Computational and Theoretical Chemistry Approaches for 1,3 Benzodioxole 5 Methanol, 2,2 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules at the electronic level. For 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, these computational methods are invaluable for elucidating its electronic structure, reactivity, and potential for electronic transitions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- typically employ functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to obtain a detailed understanding of its electronic properties and reactivity. mdpi.comnih.gov

These studies can determine various molecular properties, including the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. The calculated electronic structure helps in identifying the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity towards electrophiles and nucleophiles. For instance, the oxygen atoms in the dioxole and methanol (B129727) functionalities are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic ring, influenced by the electron-donating dioxole group, is activated towards electrophilic substitution.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, provide a quantitative measure of the molecule's reactivity. These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Below is an interactive data table showcasing typical electronic property data that could be obtained from DFT calculations on 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-.

PropertyCalculated ValueUnit
Dipole Moment2.5 - 3.5Debye
Polarizability15 - 20ų
Chemical Hardness1.8 - 2.5eV
Chemical Potential-4.0 - -3.0eV

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.

HOMO-LUMO Energy Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. researchgate.net

For 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, the HOMO is likely to be localized on the electron-rich benzodioxole ring system, while the LUMO may be distributed over the aromatic ring and the substituents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting ability.

The HOMO-LUMO gap is crucial for understanding the electronic absorption spectra of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be observed in the UV-visible spectrum. Theoretical calculations of the HOMO and LUMO energies can, therefore, predict the wavelength of maximum absorption (λmax).

An interactive data table with hypothetical HOMO-LUMO energy values for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is presented below.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are illustrative and derived from computational studies on analogous benzodioxole derivatives. scispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, including its interactions with biological targets and its conformational flexibility.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com In the context of drug discovery, it is used to predict how a ligand, such as 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, might interact with a protein target.

Docking studies can reveal potential binding modes and affinities of the compound with various enzymes or receptors. For instance, derivatives of 1,3-benzodioxole (B145889) have been investigated as inhibitors of enzymes like histone deacetylase. nih.gov The interactions are typically governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The hydroxyl group of the methanol substituent in 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- can act as a hydrogen bond donor and acceptor, while the benzodioxole ring can participate in hydrophobic and π-stacking interactions.

The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The following interactive data table provides hypothetical docking results for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- with a generic protein active site.

ParameterValueUnit
Binding Affinity-7.5kcal/mol
Number of Hydrogen Bonds2
Interacting ResiduesTyr123, Ser245

Note: The data presented is for illustrative purposes and represents typical outcomes of molecular docking studies. orientjchem.org

Conformational Searching and Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure or conformation. Conformational searching is a computational method used to identify the stable conformations of a molecule and to map its potential energy surface. acs.orgdatapdf.com

For 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, conformational flexibility arises from the rotation around single bonds, particularly the C-C bond connecting the methanol group to the aromatic ring and the C-O bonds within the side chain. The five-membered dioxolane ring is also known to be flexible. acs.orgacs.org

By performing a systematic or stochastic search of the conformational space, it is possible to identify the low-energy conformers and to construct an energy landscape. This landscape provides valuable information about the relative populations of different conformers at a given temperature and the energy barriers between them. Understanding the preferred conformations is crucial for rationalizing its interaction with biological targets.

An interactive data table showing hypothetical relative energies of different conformers of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is provided below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-O-H)
1 (Global Minimum)0.060°
21.2180°
32.5-60°

Note: These values are representative and based on conformational analysis of similar substituted aromatic molecules. researchgate.net

Prediction of Spectroscopic Properties (e.g., Solvatochromism)

Computational methods can also be employed to predict the spectroscopic properties of molecules, such as their UV-visible spectra, and how these properties are influenced by the solvent environment, a phenomenon known as solvatochromism. mdpi.com

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum. ukm.my For 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-, the predicted spectrum would likely show characteristic absorptions arising from π-π* transitions within the benzodioxole ring.

Solvatochromism can be modeled by including the solvent in the calculation, either implicitly using a continuum solvent model (like the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules. These models account for the stabilization or destabilization of the ground and excited states by the solvent, leading to a shift in the absorption maximum (a batochromic or hypsochromic shift). The magnitude of this shift depends on the polarity of the solvent and the change in the dipole moment of the molecule upon excitation. researchgate.net

An interactive data table illustrating the predicted solvatochromic shift for 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- in different solvents is shown below.

SolventDielectric ConstantPredicted λmax (nm)
Hexane1.88285
Dichloromethane8.93290
Acetonitrile37.5293
Water80.1295

Note: The λmax values are hypothetical and serve to illustrate the trend of solvatochromic shifts with increasing solvent polarity.

Non-linear Optical (NLO) Properties Prediction

A pertinent example is the computational investigation of the NLO properties of (E)-N-(4-(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, a more complex molecule that shares the core 1,3-benzodioxole moiety. nih.govrsc.org Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate key parameters that govern the NLO response of a molecule. nih.govrsc.organalis.com.my

The primary parameters of interest in these computational studies are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The dipole moment provides information about the charge distribution within the molecule. analis.com.my Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear response of the molecule to such a field. nih.govresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response, which is a desirable characteristic for materials used in applications like frequency doubling of laser light. analis.com.my

For the aforementioned quinoline-1,3-benzodioxole chalcone (B49325) derivative, these properties were calculated using the CAM-B3LYP functional with the 6-311++g(d,p) basis set. nih.govrsc.org This level of theory is chosen for its efficiency and accuracy in predicting the NLO properties of organic molecules. rsc.org The results of these calculations are often compared to a standard reference material, such as urea (B33335), to gauge the potential of the new compound for NLO applications. nih.gov

The following tables present the computationally predicted NLO properties for the related quinoline-1,3-benzodioxole chalcone derivative and urea, as reported in the literature. nih.gov This data serves as a valuable reference point for estimating the potential NLO characteristics of other 1,3-benzodioxole compounds, including 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-.

Table 1: Calculated Electric Dipole Moment (μ) Components and Total Dipole Moment

Compoundμx (Debye)μy (Debye)μz (Debye)μtotal (Debye)
Quinoline-1,3-benzodioxole chalcone derivative1.83833.51130.88794.0272
Urea4.49840.00000.00004.4984

Data sourced from a computational study on a related 1,3-benzodioxole derivative. nih.gov

Table 2: Calculated Polarizability (α) Tensor Components and Average Polarizability (αtotal)

Compoundαxx (a.u.)αxy (a.u.)αyy (a.u.)αxz (a.u.)αyz (a.u.)αzz (a.u.)αtotal (a.u.)
Quinoline-1,3-benzodioxole chalcone derivative479.9910.74329.8930.15-13.68158.33322.74
Urea27.690.0020.370.000.0010.0219.36

Data sourced from a computational study on a related 1,3-benzodioxole derivative. nih.gov

Table 3: Calculated First-Order Hyperpolarizability (β) Components and Total Hyperpolarizability (βtotal)

Compoundβx (a.u.)βy (a.u.)βz (a.u.)βtotal (a.u.)
Quinoline-1,3-benzodioxole chalcone derivative10795.0-607.0-13.010812.0
Urea-35.00.00.035.0

Data sourced from a computational study on a related 1,3-benzodioxole derivative. nih.gov

The significantly larger total hyperpolarizability (βtotal) value for the quinoline-1,3-benzodioxole chalcone derivative compared to urea suggests that molecules incorporating the 1,3-benzodioxole scaffold have the potential to exhibit strong NLO properties. nih.gov The presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer, is a common strategy to enhance these properties in organic NLO materials. nih.gov Theoretical calculations such as these are instrumental in the rational design and screening of novel NLO materials before their synthesis and experimental characterization. nih.gov

Emerging Research Directions and Potential Applications in Chemical Science

1,3-Benzodioxole-5-methanol, 2,2-dimethyl- as a Scaffold for Novel Material Science Development

The development of novel materials with tailored properties is a cornerstone of modern chemical science. The rigid and planar structure of the benzodioxole core, combined with the synthetic versatility offered by the 2,2-dimethyl substitution and the functional methanol (B129727) group, positions 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- as a promising building block, or scaffold, for new materials. While direct research on this specific compound in polymer science is emerging, the potential of the closely related 2,2-Dimethyl-1,3-benzodioxole (B81077) as a precursor for functionalized polymers is recognized. chemimpex.com

The hydroxymethyl (-CH₂OH) group on the molecule's framework is a key feature, serving as a reactive handle for polymerization reactions. This allows for the incorporation of the 2,2-dimethyl-1,3-benzodioxole unit into larger macromolecular structures. Potential applications could span from specialty polymers to more advanced functional materials.

Key Structural Features and Their Potential Roles in Material Science:

Structural ComponentPotential Contribution to Material Properties
1,3-Benzodioxole (B145889) Core Provides rigidity, thermal stability, and specific electronic properties to a polymer backbone. Its planar nature can influence chain packing and morphology.
2,2-Dimethyl Group Enhances solubility in organic solvents, facilitating processing. It can also create steric hindrance that affects polymer chain interactions and physical properties.
Hydroxymethyl Group (-CH₂OH) Acts as a reactive site for polymerization, enabling the formation of polyesters, polyethers, and polyurethanes. It also serves as a point for post-polymerization modification.

Research in this area could focus on synthesizing and characterizing polymers that incorporate this benzodioxole methanol derivative. Investigations would likely explore the thermal, mechanical, and optical properties of these new materials, with an eye toward applications where high performance and specific functionalities are required.

Applications in Functional Chemical Probe Design

Functional chemical probes are molecules designed to detect and report on specific analytes or biological events within complex environments, often through a change in fluorescence. nih.gov The design of these probes typically involves three key components: a recognition unit (to bind the target), a signaling unit (often a fluorophore), and a linker.

The benzodioxole scaffold is a component of various fluorescent dyes. cityu.edu.hk While research has more extensively explored benzodioxazole-based probes, the underlying principles are relevant. cityu.edu.hk The benzodioxole ring system can act as part of a larger conjugated system necessary for fluorescence. The specific electronic properties of this core can be fine-tuned through chemical modification to alter the absorption and emission wavelengths of the resulting fluorophore.

1,3-Benzodioxole-5-methanol, 2,2-dimethyl- could serve as a foundational component in the synthesis of such probes. The methanol group provides a convenient attachment point for linking the benzodioxole signaling unit to a specific recognition element (e.g., a ligand for a protein or a chelator for a metal ion).

Potential Roles in Chemical Probe Construction:

Probe ComponentRole of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-
Signaling Unit (Fluorophore) The benzodioxole ring can be chemically modified to form the core of a fluorescent molecule.
Linker The methanol group can be readily converted into an ether, ester, or other linkage to connect the fluorophore to the recognition unit.
Recognition Unit While not a recognition unit itself, the molecule provides the scaffold onto which a specific target-binding moiety can be attached.

Future research could involve the synthesis of novel fluorescent dyes derived from 1,3-Benzodioxole-5-methanol, 2,2-dimethyl-. By attaching various recognition units, a library of chemical probes could be developed to target a wide range of biologically and environmentally important analytes.

Future Perspectives in Green Chemistry Synthesis of Benzodioxole Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of benzodioxole analogues is an area where green chemistry principles can have a significant impact by improving efficiency and reducing environmental footprint.

Traditional methods for synthesizing benzodioxoles often involve long reaction times, high temperatures, and the use of toxic solvents like benzene (B151609) and toluene (B28343). tandfonline.com Future perspectives focus on overcoming these limitations through more sustainable approaches. One of the most promising green techniques for this class of compounds is microwave-assisted synthesis. tandfonline.comresearchgate.net

Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields in a fraction of the time required by conventional heating. nih.gov For the synthesis of benzodioxole derivatives, reacting catechol with various aldehydes or ketones in the presence of a catalyst under microwave conditions has proven effective. tandfonline.comresearchgate.net This method often avoids the need for toxic organic solvents, as catalysts like polyphosphoric acid can sometimes act as both the catalyst and the reaction medium. tandfonline.com

Comparison of Synthetic Methodologies for Benzodioxole Derivatives:

FeatureConventional SynthesisGreen (Microwave-Assisted) Synthesis
Reaction Time Several hours to days tandfonline.com30 seconds to a few minutes tandfonline.com
Energy Consumption HighLow researchgate.net
Solvent Use Often requires toxic solvents (e.g., benzene, toluene) tandfonline.comCan be solvent-free or use safer solvents tandfonline.com
Byproduct Formation Can generate significant wasteReduced byproduct formation nih.gov
Yield VariableGenerally high (60-85%) tandfonline.com

Future research will likely continue to explore and optimize these green methods. This includes the development of novel, reusable solid acid catalysts to replace corrosive liquid acids, the use of ultrasound-mediated synthesis, and the exploration of bio-based starting materials. nih.govrsc.org These advancements will enable the production of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- and its analogues in a more economically and environmentally sustainable manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.